molecular formula C19H35NO B1141180 trans-Hydroxy Perhexiline(Mixture of Diastereomers) CAS No. 917877-73-7

trans-Hydroxy Perhexiline(Mixture of Diastereomers)

Cat. No. B1141180
CAS RN: 917877-73-7
M. Wt: 293.495
InChI Key: DZFRYNPJLZCKSC-UHFFFAOYSA-N
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Description

Trans-Hydroxy Perhexiline (trans-HPX) is a mixture of two diastereomers, trans-1-(2-hydroxyethyl)-4-methylpiperidine and trans-1-(2-hydroxyethyl)-4-methylpiperidine. It is a synthetic compound that has been used in scientific research applications in the fields of biochemistry, physiology, and pharmacology. Trans-HPX has been used as a model compound to study the effects of different types of drugs on the body. It is also used to study the biochemical and physiological effects of different types of drugs on the body.

Scientific Research Applications

Anti-Cancer Effects

Perhexiline has shown potent anti-cancer properties when tested as a monotherapy or in combination with traditional chemotherapeutics . It has been identified as a potential therapeutic agent for T-ALL due to its ability to elicit a gene expression signature resembling that induced by HES1 deletion in NOTCH1-induced T-ALL . It also downregulated HES1 expression in CUTLL1 T-ALL cells in vitro .

Cancer Metabolism

Cancer metabolic plasticity, including changes in fatty acid metabolism utilization, is now widely appreciated as a key driver for cancer cell growth, survival, and malignancy . Perhexiline, a prophylactic antianginal drug, is known to act by inhibiting carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), mitochondrial enzymes critical for fatty acid metabolism .

Cardiotoxicity

Perhexiline has the potential added benefit of limiting cardiotoxicity induced by other chemotherapeutics . This is particularly important as cardiotoxicity is a common side effect of many anti-cancer drugs.

Glucose Metabolism

Perhexiline increases glucose metabolism at the expense of free-fatty-acid metabolism, enhancing oxygen efficiency during myocardial ischemia . This property makes it a valuable drug for patients with angina and acute coronary syndrome .

Insulin Sensitivity

There have been occasional cases of hypoglycemia reported in Perhexiline-treated patients, raising the possibility that Perhexiline may also increase sensitivity to insulin . However, a study found that Perhexiline did not change fasting blood glucose concentrations but reduced insulin sensitivity .

Nitric Oxide Signaling

Perhexiline potentiates platelet responsiveness to nitric oxide both in patients with angina and patients with acute coronary syndrome . It also substantially potentiated inhibition of platelet aggregation by the nitric oxide donor sodium nitroprusside .

properties

IUPAC Name

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRYNPJLZCKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198137
Record name trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol

CAS RN

917877-74-8
Record name trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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